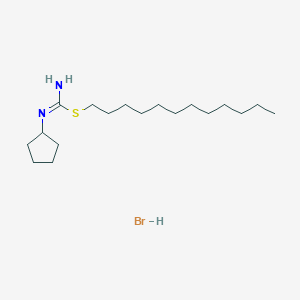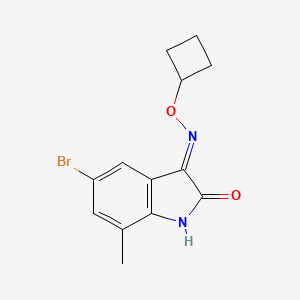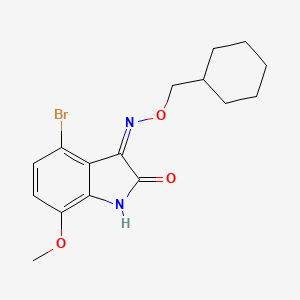![molecular formula C11H9BrF2N2O2 B3182724 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime] CAS No. 1193386-65-0](/img/structure/B3182724.png)
5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime]
Overview
Description
5-Bromo-7-methyl-1H-indole-2,3-dione is a lead compound that inhibits the inosine monophosphate (IMP) deaminase enzyme . This compound has been shown to reduce viral load in HIV patients .
Physical And Chemical Properties Analysis
The compound 5-Bromo-7-methyl-1H-indole-2,3-dione has a molecular weight of 240.05 g/mol . Its chemical formula is C9H6BrNO2 .Scientific Research Applications
Synthesis and Structural Analysis :
- Indole derivatives, including those related to 5-Bromo-7-methyl-1H-indole-2,3-dione, are synthesized through various methods. For instance, 3,3-dibromo-1,3-dihydroindol-2-ones, which are precursors of Indole-2,3-diones, are formed by reacting bromoindoles or indoles with N-bromosuccinimide (Parrick et al., 1989).
- The molecular structure of indole derivatives, such as 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione, has been analyzed using methods like NMR spectroscopy and X-ray single crystal diffraction (Karalı, 2021).
Reactivity and Compound Formation :
- The reaction of indole derivatives with various agents leads to the formation of different compounds. For example, the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2- ylidene)-3H-indole with pentane-2,4-dione results in compounds like 1-[(E)-4-(5-bromo-1H-indol-3-yl)-1-methyl-2,5,6,7-tetrahydro-1H-azepin-2-ylidene]propan-2-one (Aghazadeh et al., 2011).
Potential Biological Activities :
- Some indole derivatives exhibit significant antimicrobial activity. A series of compounds synthesized from 1H-indole-2,3-dione or 5-bromo-1H-indole-2,3-dione showed high antimicrobial activity against bacterial and fungal strains (Ashok et al., 2015).
- Another study isolated bisindole alkaloids from marine sponges, including compounds like 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione, which may have biological significance (McKay et al., 2002).
Chemical Properties and Interactions :
- Indole derivatives' chemical properties, such as their ability to form intermolecular hydrogen bonds and π–π stacking interactions, are important for understanding their structural stability and potential applications (El-Hiti et al., 2018).
Antiviral and Antituberculosis Potential :
- Certain indole derivatives have been evaluated for their antiviral and antituberculosis activities. For instance, some compounds showed weak activity against yellow fever virus and inhibited the growth of bovine viral diarrhea virus (Terzioğlu et al., 2005).
- Another study synthesized indole-2,3-dione derivatives that exhibited significant inhibitory activity against Mycobacterium tuberculosis (Karalı et al., 2007).
Mechanism of Action
Target of Action
The primary targets of indole derivatives, such as “5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime]”, are often multiple receptors in the body . These compounds bind with high affinity to these receptors, making them effective in various biological applications .
Mode of Action
The compound interacts with its targets by binding to them, which can result in a variety of changes depending on the specific target and the nature of the interaction . This interaction can lead to the activation or inhibition of the target, which can then influence various biological processes .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities can result in a wide range of downstream effects, depending on the specific pathway that is affected .
Result of Action
The molecular and cellular effects of the compound’s action can vary widely, depending on the specific targets and pathways that are affected. For example, if the compound has anticancer activity, it may result in the inhibition of cancer cell growth .
Future Directions
Indole derivatives, such as 5-Bromo-7-methyl-1H-indole-2,3-dione, continue to attract research interest due to their significant biological activities . Future research may focus on the development of novel synthesis methods and the exploration of their potential applications in medical and pharmaceutical fields .
properties
IUPAC Name |
(3E)-5-bromo-3-(2,2-difluoroethoxyimino)-7-methyl-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2N2O2/c1-5-2-6(12)3-7-9(5)15-11(17)10(7)16-18-4-8(13)14/h2-3,8H,4H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLTWSZPYLLYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2=NOCC(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC\2=C1NC(=O)/C2=N/OCC(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine](/img/structure/B3182666.png)
![[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3182669.png)
![2-Chloro-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3182673.png)
![3-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine hydrochloride](/img/structure/B3182697.png)




![(E)-1-{3-[(1,3-Dioxolan-2-yl)methoxy]phenyl}-N-(2,2,2-trifluoroethoxy)methanimine](/img/structure/B3182737.png)
![6-Chloro-3-[(cyclobutyloxy)amino]-7-methyl-2H-indol-2-one](/img/structure/B3182738.png)
![(E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(cyclobutyloxy)methanimine](/img/structure/B3182741.png)